2-Hexenoic acid, (2E)-

Description

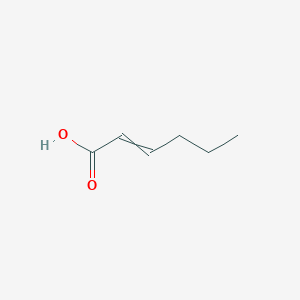

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884601 | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13419-69-7, 1191-04-4, 1289-40-3 | |

| Record name | trans-2-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

28.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Knovenagel Condensation : Diethyl malonate reacts with n-butyraldehyde in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This step forms an α,β-unsaturated ester intermediate.

-

Hydrolysis : The ester intermediate undergoes alkaline hydrolysis (10–20% NaOH or Ca(OH)₂) at 90°C to yield the corresponding carboxylic acid salt.

-

Decarboxylation : Acidification with HCl liberates trans-2-hexenoic acid via decarboxylation, achieving yields of 75–85%.

Key Advantages:

-

Solvent-Free : Water replaces toxic solvents like benzene or pyridine, aligning with green chemistry principles.

-

Scalability : The protocol’s mild conditions (25–90°C) and simple equipment facilitate industrial adaptation.

Oxidation of trans-2-Hexenal

A 2015 study demonstrated the oxidation of trans-2-hexenal to trans-2-hexenoic acid using diphenyl diselenide (DPDS) and hydrogen peroxide (H₂O₂) in water.

Procedure:

Advantages and Limitations:

-

Selectivity : DPDS acts as a catalytic oxidant, minimizing over-oxidation byproducts.

-

Cost : The requirement for stoichiometric H₂O₂ and DPDS increases production costs compared to other methods.

Condensation of Butyraldehyde with Malonic Acid

This classical method involves the condensation of n-butyraldehyde and malonic acid under acidic or basic conditions. While largely supplanted by newer techniques, it remains relevant in specific industrial settings.

Reaction Scheme:

-

Aldol Condensation : Butyraldehyde undergoes condensation with malonic acid to form a β-hydroxy acid intermediate.

-

Dehydration : The intermediate loses water to generate the α,β-unsaturated acid.

Industrial Refinements:

-

Catalysts : Modern variants employ heterogeneous catalysts (e.g., zeolites) to enhance reaction rates and reduce side products.

-

Yield : Typical yields range from 60–70%, lower than aqueous Knovenagel-Dobner methods.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Hexenoic acid can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form saturated carboxylic acids.

Substitution: The compound can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various catalysts and reagents like halogens and acids are employed.

Major Products Formed:

Oxidation: Oxidized derivatives of trans-2-Hexenoic acid.

Reduction: Saturated carboxylic acids.

Substitution: Substituted hexenoic acids with different functional groups.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral activity of trans-2-hexenoic acid against significant human pathogens, specifically Coxsackievirus B and Enterovirus A71. Research indicates that trans-2-hexenoic acid exhibits dose-dependent antiviral effects, with effective concentrations (EC50) of approximately 2.9 µM for Coxsackievirus B and 3.21 µM for Enterovirus A71 .

Role in Polymer Technology

trans-2-Hexenoic acid has been explored as a solvent additive in polymer-polymer solar cells. Its inclusion has been shown to enhance the nanomorphology of the materials used, thereby improving the efficiency of solar cell devices .

Applications in Nanoparticle Engineering

In another innovative application, trans-2-hexenoic acid is utilized in the formulation of ionic liquid-coated lipid nanoparticles. These nanoparticles are engineered to enhance the uptake of small interfering RNA (siRNA) into cells. The presence of trans-2-hexenoic acid as an anion in these ionic liquids facilitates interactions with red blood cell membranes, potentially improving targeted delivery systems .

Flavoring Agent

Trans-2-Hexenoic acid is recognized for its fruity and sweet aroma, making it valuable in the flavors and fragrances industry. It is compliant with safety regulations for use as a fragrance ingredient, being assessed under guidelines set by regulatory bodies such as the International Fragrance Association (IFRA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

Case Studies

Mechanism of Action

trans-2-Hexenoic acid exerts its effects through various mechanisms depending on its application:

Antiviral Activity: It inhibits viral replication by blocking viral entry, effectively reducing the replication of viruses like Coxsackievirus B and Enterovirus A71.

Fragrance: The compound interacts with olfactory receptors, producing a pleasant odor.

Comparison with Similar Compounds

Structural and Physicochemical Properties

trans-2-Hexenoic acid belongs to a family of α,β-unsaturated carboxylic acids. Key analogs include:

- trans-2-Pentenoic acid (C₅H₈O₂): Shorter chain length (5 carbons).

- cis-2-Hexenoic acid (C₆H₁₀O₂): Geometric isomer with a cis-configuration double bond.

- trans-3-Hexenoic acid (C₆H₁₀O₂): Double bond at the third position.

- trans-3-Methyl-2-hexenoic acid (TMHA) (C₇H₁₂O₂): Branched methyl group at the third carbon.

Table 1: Physicochemical Comparison

logP values indicate relative hydrophobicity .

*Conversion rates refer to enzymatic reduction by unspecific peroxygenases (UPOs) .

Reactivity and Enzymatic Interactions

- This is attributed to poor stabilization of the enoate moiety in the enzyme pocket .

- Chain Length Effects: trans-2-Pentenoic acid binds more efficiently to TaFdc decarboxylase than trans-2-hexenoic acid, suggesting shorter chains enhance enzyme affinity .

- Geometric Isomerism: cis-2-Hexenoic acid shows higher conversion rates (30%) by UPOs compared to trans-2-hexenoic acid, likely due to better alignment with active sites .

Key Research Findings

- Enzymatic Inactivity: Despite favorable docking, trans-2-hexenoic acid’s carboxylic group impedes hydride transfer in reductase assays, unlike aldehydes .

- Synthetic Utility: The compound’s α,β-unsaturation facilitates decarboxylation and lactonization in biosynthetic pathways, though SpoG enzyme requires α-ketoglutarate for turnover .

Biological Activity

trans-2-Hexenoic acid (THA) is a naturally occurring unsaturated fatty acid with notable biological activities, particularly its antiviral properties. This article provides a comprehensive overview of the biological activity of THA, supported by recent research findings, case studies, and data tables.

Overview of trans-2-Hexenoic Acid

trans-2-Hexenoic acid is a natural product derived from various dietary sources. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in virology. Recent studies have highlighted its effectiveness against certain viral infections, notably those caused by Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71).

Research indicates that THA exhibits antiviral activity by inhibiting viral replication at the entry stage of infection. In vitro studies have shown that THA effectively reduces the replication of CVB and EV-A71 in a dose-dependent manner. The 50% effective concentrations (EC50) for CVB3 and EV-A71 were determined to be 2.9 μM and 3.21 μM, respectively .

The mechanism involves blocking viral entry into host cells, as evidenced by time-of-addition assays where THA was administered at various intervals post-infection. The results demonstrated that when THA was added before or within the first hour of infection, it significantly inhibited viral protein synthesis; however, its efficacy decreased when added later .

In Vivo Studies

In vivo experiments using mouse models have further confirmed the antiviral properties of THA. Mice infected with CVB3 and treated with THA showed reduced levels of viral RNA and protein in myocardial tissue compared to untreated controls. Notably, treatment with doses of 15 or 30 mg/kg of THA resulted in improved survival rates among infected mice .

Data Table: Antiviral Efficacy of trans-2-Hexenoic Acid

| Virus | EC50 (μM) | Treatment Effect (mg/kg) | Survival Rate (%) |

|---|---|---|---|

| Coxsackievirus B (CVB3) | 2.9 | 15 & 30 | 100% at 7 dpi |

| Enterovirus A71 (EV-A71) | 3.21 | - | Not specified |

Applications in Drug Delivery

Recent studies have explored the potential of THA as an ionic liquid component in lipid nanoparticles (LNPs) designed for drug delivery across the blood-brain barrier (BBB). The incorporation of trans-2-hexenoate ions into LNPs has shown promise in enhancing cellular uptake and reducing off-target effects. This suggests that THA could play a significant role in developing more effective therapeutic delivery systems .

Case Studies

- Coxsackievirus B Infection : A study demonstrated that administering THA significantly reduced viral replication in infected mice, leading to less inflammatory damage in myocardial tissues compared to untreated groups .

- Enterovirus A71 : Similar antiviral effects were observed with EV-A71, indicating that THA could be a viable candidate for treating enteroviral infections, which are particularly dangerous for children .

Q & A

Q. What are the key physicochemical properties of trans-2-Hexenoic acid critical for experimental handling?

trans-2-Hexenoic acid (pKa ~4.7–4.8) is a crystalline solid with a melting point of 31–34°C, boiling point of 217°C, and solubility in methanol. Its acidity and structural stability require storage at room temperature (RT) to prevent degradation. The compound’s corrosiveness necessitates inert handling conditions, and its density (0.965 g/cm³) and refractive index (1.4385) are essential for purity verification via spectroscopy .

Q. How can NMR spectroscopy confirm the structural integrity of trans-2-Hexenoic acid in solution?

The 1D ¹H NMR spectrum of trans-2-Hexenoic acid reveals six distinct resonances corresponding to hydrogens labeled A–E on the carbon backbone. The trans-configuration of the α,β-unsaturated bond generates characteristic coupling patterns (e.g., J ~15–16 Hz for trans-vinylic protons). Integration ratios and chemical shifts (e.g., the carboxylic proton at δ ~12 ppm) validate structural purity, while deviations indicate isomerization or contaminants .

Q. What synthetic routes are commonly employed to produce high-purity trans-2-Hexenoic acid?

A validated method involves isomerization of cis-3-Hexenoic acid using lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF), followed by recrystallization from methanol. Purity ≥99% is confirmed via gas chromatography (GC) and melting point analysis. Alternative routes include catalytic hydrogenation of trans-2-Hexenedioic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pKa values (e.g., 4.74 vs. 4.80) for trans-2-Hexenoic acid?

Discrepancies may arise from solvent polarity, temperature, or measurement techniques. To address this, perform potentiometric titrations under standardized conditions (e.g., 25°C in aqueous buffer) and compare with computational predictions (e.g., COSMO-RS models). Cross-validate using UV-Vis spectroscopy to track deprotonation shifts in the carboxylic group .

Q. What methodologies are used in computational docking studies to predict enzyme interactions with trans-2-Hexenoic acid?

In biocatalytic pathway design (e.g., adipic acid biosynthesis), molecular docking software (AutoDock Vina, Schrödinger Suite) simulates substrate-enzyme binding. trans-2-Hexenoic acid is docked into active sites of reductases like NemA or Oye1, with force fields (AMBER, CHARMM) optimizing binding energies. Key parameters include hydrogen bonding, steric clashes, and electrostatic complementarity. Experimental validation via enzyme kinetics (Km, kcat) is critical .

Q. How does pH influence the controlled release of trans-2-Hexenoic acid in organic-inorganic hybrid materials?

Embedding trans-2-Hexenoic acid into zinc-layered hydroxide (ZLH) matrices enables pH-responsive release. At acidic or alkaline pH, ZLH layers undergo ion exchange, accelerating pheromone release. Release kinetics are quantified via HPLC under simulated environmental conditions (pH 3–10). This mechanism is leveraged in eco-friendly pest control systems targeting Ceratitis capitata .

Q. What experimental strategies mitigate isomerization during storage or reaction conditions?

To prevent cis-trans isomerization, store the compound in dark, inert atmospheres (N₂/Ar) and avoid UV exposure. In reactions, use radical inhibitors (e.g., BHT) and low temperatures. Monitor isomer ratios via GC-MS or ¹H NMR, particularly tracking vinylic proton splitting patterns .

Data Contradiction Analysis

Q. How should conflicting data on the reduction efficiency of trans-2-Hexenoic acid in enzymatic pathways be addressed?

Contradictions in substrate specificity (e.g., NemA vs. Oye1) require comparative kinetic assays. Measure turnover rates (kcat/Km) under identical conditions (pH 7.4, 37°C) and analyze enzyme-substrate complexes via X-ray crystallography or cryo-EM. Confounding factors like cofactor availability (NADPH/NADH) must be standardized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.